molecular formula C25H28Cl2N4O2 B609791 Otssp167 CAS No. 1431697-89-0

Otssp167

カタログ番号 B609791
CAS番号: 1431697-89-0
分子量: 487.425
InChIキー: DKZYXHCYPUVGAF-JCNLHEQBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

OTSSP167, also known as OTS167, is a highly potent and ATP-competitive MELK inhibitor with an IC50 value of 0.41 nM . It is an orally available inhibitor of maternal embryonic leucine zipper kinase (MELK) with potential antineoplastic activity .


Synthesis Analysis

OTSSP167 has been found to inhibit the growth of various cancer cells, including A549 (lung), T47D (breast), DU4475 (breast), 22Rv1 (prostate), and HT1197 (bladder) with IC50 values ranging from 2.3 to 97 nM . It has been reported that OTSSP167 inhibits de-novo protein synthesis and targets RSK1 and its substrate rpS6 (S235/S236) .


Molecular Structure Analysis

OTSSP167 is a synthetic organic compound . It is a MELK selective inhibitor and exhibits a strong in vitro activity .


Chemical Reactions Analysis

OTSSP167 has been found to abrogate the mitotic checkpoint at concentrations used to inhibit MELK . It exhibits off-target activity against Aurora B kinase in vitro and in cells . Furthermore, OTSSP167 inhibits BUB1 and Haspin kinases, reducing phosphorylation at histones H2A T120 and H3 T3 .


Physical And Chemical Properties Analysis

OTSSP167 has a molecular weight of 487.42 . It is a solid substance with a light yellow to yellow color .

科学的研究の応用

Treatment of T-cell Acute Lymphoblastic Leukemia (T-ALL)

OTSSP167 has shown promising results in the treatment of T-cell acute lymphoblastic leukemia (T-ALL). It has been found to have antileukemic properties by inducing cell cycle arrest and apoptosis. In addition, OTSSP167 controls leukemia burden in xenografts from patients with T-ALL and exhibits a synergistic effect with standard drug therapy .

Breast Cancer Treatment

OTSSP167, in combination with bortezomib, has been found to be an effective treatment for breast cancer cells. This combination completely blocked the formation of 3D spheroids in MDA-MB-231 breast cancer cells .

Sensitization to Wee1 Inhibitor AZD1775

OTSSP167 has been found to enhance the cytotoxic effects of the Wee1 inhibitor AZD1775. This combination treatment resulted in an increase in mitotic entry and caspase-mediated apoptosis .

Inhibition of MAP2K7 Kinase Activity

OTSSP167 has been shown to inhibit MAP2K7 kinase activity, which is associated with cell cycle arrest and apoptosis in T-ALL cell lines .

Inhibition of mTOR and NOTCH1 Pathways

OTSSP167 has been found to inhibit other leukemic T-cell survival pathways, such as mTOR and NOTCH1 .

Control of Leukemia Burden in Xenografts

OTSSP167 has been found to efficiently control the leukemia burden in the blood, bone marrow, and spleen of patient-derived xenografts, resulting in prolonged survival .

Safety And Hazards

OTSSP167 is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

特性

IUPAC Name

1-[6-(3,5-dichloro-4-hydroxyphenyl)-4-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1,5-naphthyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28Cl2N4O2/c1-14(32)18-12-28-22-9-8-21(16-10-19(26)25(33)20(27)11-16)30-24(22)23(18)29-17-6-4-15(5-7-17)13-31(2)3/h8-12,15,17,33H,4-7,13H2,1-3H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZYXHCYPUVGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)CN(C)C)C4=CC(=C(C(=C4)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856134
Record name 1-(6-(3,5-Dichloro-4-hydroxyphenyl)-4-((trans-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Otssp167

CAS RN

1431697-89-0
Record name OTS-167
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431697890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(6-(3,5-Dichloro-4-hydroxyphenyl)-4-((trans-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OTS-167
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY778IXU5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
351
Citations
W Ji, C Arnst, AR Tipton, ME Bekier, WR Taylor… - PLoS …, 2016 - journals.plos.org
… OTSSP167 was recently characterized as a potent inhibitor for … Here we report that OTSSP167 abrogates the mitotic checkpoint … Although OTSSP167 indeed inhibits MELK, it exhibits off-…
Number of citations: 56 journals.plos.org
CS Bridges, TJ Chen, M Puppi, KR Rabin… - Blood …, 2023 - ashpublications.org
… The same dosage of OTSSP167 efficiently controlled the … OTSSP167 exhibited synergistic interactions when … properties of OTSSP167 in T-ALL and support the use of OTSSP167 as an …
Number of citations: 2 ashpublications.org
JY Zhou, H Huang, Y Zhuang… - … shi yan xue ye xue za zhi, 2023 - europepmc.org
… The effect of OTSSP167 on activity, proliferation, and … after 4 weeks of OTSSP167 treatment, the effect of OTSSP167 on … used to detect the effect of OTSSP167 on Caspase 3/7 enzyme …
Number of citations: 2 europepmc.org
RS Kohler, H Kettelhack, AM Knipprath-Mészaros… - Gynecologic …, 2017 - Elsevier
… by OTSSP167 reduced BBC tumor but not luminal cancer growth in mice [7]. OTSSP167 is a … OTSSP167 has been examined in an Australian clinical phase I study for its safety in …
Number of citations: 48 www.sciencedirect.com
XR Zhang, YC Ouyang, TG Meng, HY Zhang, W Yue… - Toxicology, 2022 - Elsevier
… In this study, we evaluated the effects of OTSSP167 on reproduction of female mice by … injection of OTSSP167 at a dose of 5 mg/kg/d. We found that OTSSP167 could block the meiotic …
Number of citations: 2 www.sciencedirect.com
YS Cho, YJ Kang, K Kim, Y Cha, HS Cho - Biochemical and biophysical …, 2014 - Elsevier
… OTSSP167, a MELK selective inhibitor, exhibits a strong in … mutant, in complex with OTSSP167 and describe its detailed … nanomolar inhibitors shows that OTSSP167 effectively fits into …
Number of citations: 26 www.sciencedirect.com
CS Bridges, TJ Chen, M Puppi, HD Lacorazza - Blood, 2021 - ashpublications.org
… of the kinase inhibitor OTSSP167 in T-ALL via MAP2K7 inhibition. OTSSP167, a MELK inhibitor … OTSSP167 induced apoptosis and G2/M cell cycle arrest that correlated with increased …
Number of citations: 1 ashpublications.org
Y Zhang, X Zhou, Y Li, Y Xu, K Lu, P Li, X Wang - Oncogene, 2018 - nature.com
… role of MELK and effects of OTSSP167 in chronic lymphocytic … MELK and therapeutic potential of OTSSP167 in CLL. Herein… In addition, OTSSP167 treatment reduced phosphorylation of …
Number of citations: 47 www.nature.com
A KAR, Y Zhang, B Yacob, K Tompkins… - Journal of the …, 2019 - academic.oup.com
… OTSSP167. There was no evidence of systemic toxicity as assessed by changes in body weight. These data establish the therapeutic potential of OTSSP167 … combining OTSSP167 with …
Number of citations: 4 academic.oup.com
J Muller, A Bolomsky, S Dubois, E Duray… - …, 2018 - ncbi.nlm.nih.gov
… , OTSSP167 stimulated matrix deposition and mineralization by osteoblasts in vitro. This combined anti-resorptive and osteoblast-stimulating effect of OTSSP167 … that OTSSP167 has a …
Number of citations: 14 www.ncbi.nlm.nih.gov

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。